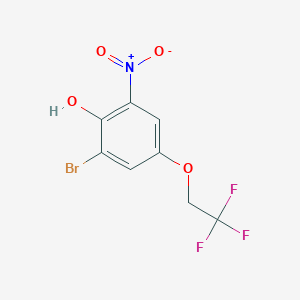
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H5BrF3NO4 It is characterized by the presence of bromine, nitro, and trifluoroethoxy groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol typically involves multiple steps:
Nitration: The nitration of the brominated phenol is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group.
Trifluoroethoxylation: The final step involves the introduction of the trifluoroethoxy group. This can be achieved by reacting the intermediate compound with 2,2,2-trifluoroethanol in the presence of a suitable base or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted phenols depending on the nucleophile used.
Reduction: 2-Bromo-6-amino-4-(2,2,2-trifluoroethoxy)phenol.
Oxidation: Quinone derivatives of the original phenol compound.
Aplicaciones Científicas De Investigación
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the trifluoroethoxy group can influence the compound’s lipophilicity and bioavailability. These interactions can affect various biochemical pathways, making the compound useful in different research applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but lacks the trifluoroethoxy group.
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of trifluoroethoxy and an amino group instead of a phenol group.
Uniqueness
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H5BrF3NO4 |
|---|---|
Peso molecular |
316.03 g/mol |
Nombre IUPAC |
2-bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H5BrF3NO4/c9-5-1-4(17-3-8(10,11)12)2-6(7(5)14)13(15)16/h1-2,14H,3H2 |
Clave InChI |
CYJVKKYLGOMGPA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12874850.png)
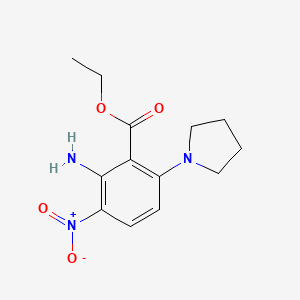
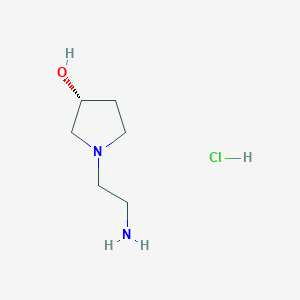

![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
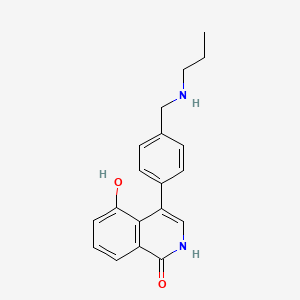
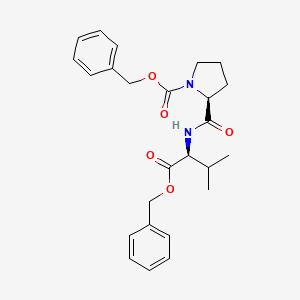

![2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol](/img/structure/B12874895.png)
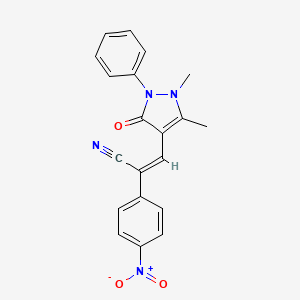
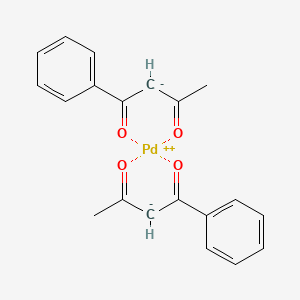
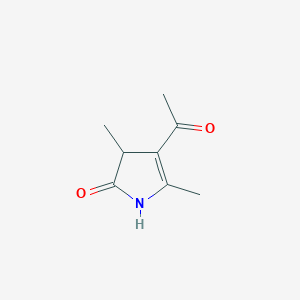
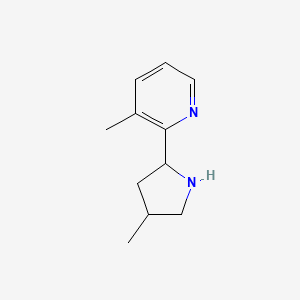
![2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12874921.png)
